

N-(2-Hydroxypropyl)morpholine: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

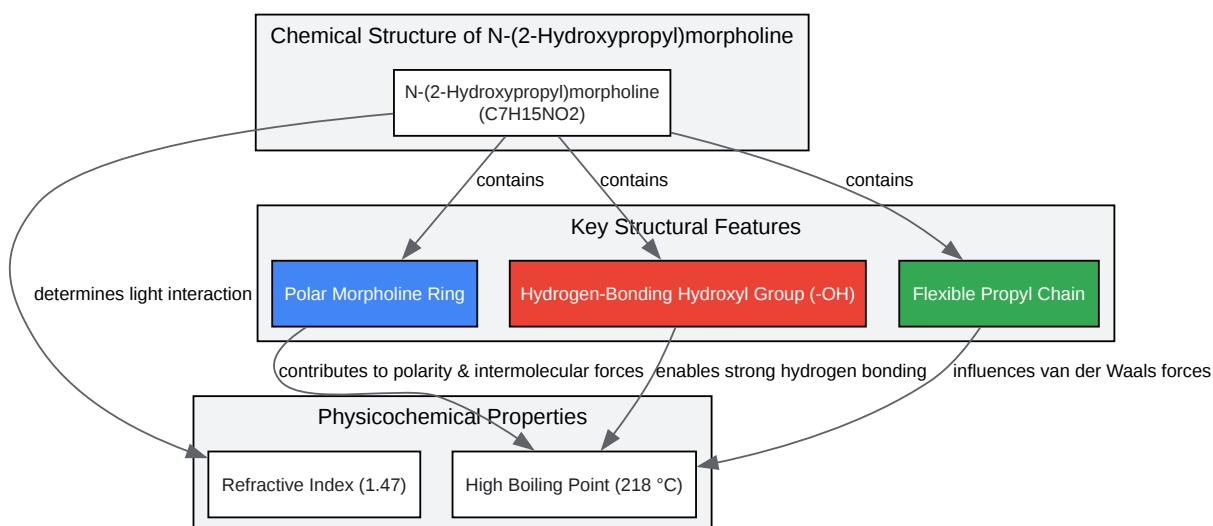
Compound Name: *N-(2-Hydroxypropyl)morpholine*

Cat. No.: B043313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **N-(2-Hydroxypropyl)morpholine**, a versatile heterocyclic compound with applications in pharmaceutical and chemical synthesis. This document details its boiling point and refractive index, outlines the experimental protocols for their determination, and presents a synthesis route.


Core Physicochemical Data

The essential physical properties of **N-(2-Hydroxypropyl)morpholine** are summarized in the table below for quick reference. These values are critical for its application in chemical synthesis and formulation development.

Property	Value	Conditions
Boiling Point	218 °C	At atmospheric pressure (760 mmHg)
	94-96 °C	At 17 mmHg
	63-65 °C	At 0.25 mmHg[1]
Refractive Index	1.47	At 20 °C (Sodium D-line)
	1.4620	Not specified

Relationship Between Structure and Properties

The chemical structure of **N-(2-Hydroxypropyl)morpholine** directly influences its physical properties. The presence of the morpholine ring and the hydroxyl group contributes to its boiling point and refractive index.

[Click to download full resolution via product page](#)

Caption: Molecular structure's influence on physical properties.

Experimental Protocols

The following sections detail the standard methodologies for the determination of the boiling point and refractive index of liquid compounds like **N-(2-Hydroxypropyl)morpholine**.

Determination of Boiling Point

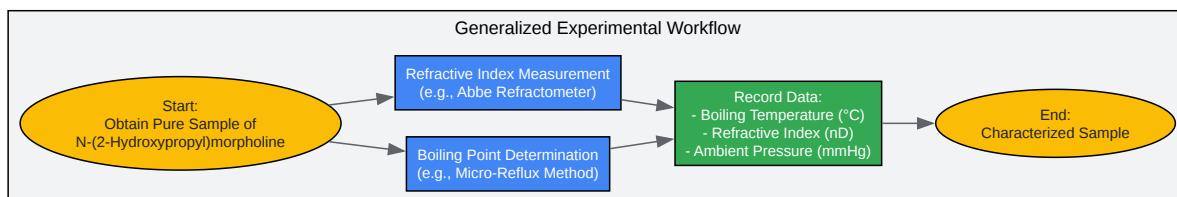
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.[2][3] Distillation is also a suitable method when larger quantities are available.[3][4]

Micro-Reflux Method:

- **Sample Preparation:** A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube with a boiling chip or magnetic stir bar to ensure smooth boiling.
- **Apparatus Setup:** The test tube is clamped within a heating block or oil bath. A thermometer is positioned with its bulb just above the surface of the liquid to measure the temperature of the vapor as the liquid refluxes.
- **Heating and Observation:** The sample is heated gently. The boiling point is the stable temperature at which a ring of condensing vapor is observed on the inner wall of the test tube, in equilibrium with the boiling liquid.[2]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a standard instrument for this measurement, operating on the principle of total internal reflection.[5][6]


Using an Abbe Refractometer:

- **Calibration:** The instrument is first calibrated using a standard liquid with a known refractive index, such as distilled water.

- Sample Application: A few drops of **N-(2-Hydroxypropyl)morpholine** are placed on the surface of the measuring prism.
- Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
- Reading: The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The generalized workflow for the experimental determination of these key physical constants is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for physical property determination.

Synthesis Protocol

A common method for the synthesis of **N-(2-Hydroxypropyl)morpholine** involves the reaction of morpholine with propylene oxide.[1]

Procedure:

- Reactant Mixing: Equimolar amounts of morpholine and propylene oxide are mixed in a suitable reaction vessel.
- Reaction: The mixture is allowed to stand at room temperature for several days.
- Purification: The resulting product is then purified by vacuum distillation to yield **N-(2-Hydroxypropyl)morpholine** as a colorless oil. The identity and purity of the product can be confirmed by gas chromatography and elemental analysis.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. scribd.com [scribd.com]
- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]
- To cite this document: BenchChem. [N-(2-Hydroxypropyl)morpholine: A Comprehensive Technical Guide on its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043313#n-2-hydroxypropyl-morpholine-boiling-point-and-refractive-index>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com